N-(6-acetyl-1,3-benzodioxol-5-yl)-4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
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Overview
Description
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a pyrazole ring, and a sulfonamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the benzodioxole ring through cyclization reactions.
- Synthesis of the pyrazole ring via condensation reactions.
- Introduction of the sulfonamide group through sulfonation reactions.
- Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzodioxole derivatives, pyrazole derivatives, and sulfonamide compounds. Examples include:
- Benzodioxole derivatives: Compounds with similar benzodioxole ring structures.
- Pyrazole derivatives: Compounds containing pyrazole rings with various substitutions.
- Sulfonamide compounds: Compounds with sulfonamide functional groups.
Uniqueness
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O6S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H25N3O6S/c1-13(2)22-14(3)25(5)26(23(22)28)16-6-8-17(9-7-16)33(29,30)24-19-11-21-20(31-12-32-21)10-18(19)15(4)27/h6-11,13,24H,12H2,1-5H3 |
InChI Key |
LVXXETJANGLLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3C(=O)C)OCO4)C(C)C |
Origin of Product |
United States |
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